molecular formula C₁₈H₂₄FN₃O₆S B1663859 Pefloxacin mesylate CAS No. 70458-95-6

Pefloxacin mesylate

Cat. No. B1663859
CAS RN: 70458-95-6
M. Wt: 429.5 g/mol
InChI Key: HQQSBEDKMRHYME-UHFFFAOYSA-N
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Description

Pefloxacin mesylate is a broad-spectrum, third-generation quinolone antibacterial agent . It is active against both Gram-positive and Gram-negative bacteria . It functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV , which are enzymes necessary to separate replicated DNA, thereby inhibiting cell division .


Synthesis Analysis

Pefloxacin mesylate can be synthesized by preparing copper (II) complexes based on the pefloxacin drug . The resulting data suggested the formation of one octahedral binary and two distorted square pyramidal ternary complexes .


Molecular Structure Analysis

The molecular formula of Pefloxacin mesylate is C17H20FN3O3.CH4O3S . Its molecular weight is 429.46 . The structure of Pefloxacin can be found in various databases .


Chemical Reactions Analysis

Pefloxacin mesylate can undergo oxidation reactions . It can also form ternary complexes with DNA and bacterial enzymes, cleave the bacterial DNA, and encumber bacterial replication .


Physical And Chemical Properties Analysis

Pefloxacin mesylate has an average molecular weight of 333.3574 and a monoisotopic molecular weight of 333.148869726 . Its chemical formula is C17H20FN3O3 .

Scientific Research Applications

  • Binding Interactions with Proteins

    • Field : Biochemistry
    • Application : Pefloxacin mesylate has been studied for its binding interactions with bovine lactoferrin and human serum albumin .
    • Methods : The binding was studied in dilute aqueous solution using fluorescence spectra and absorbance spectra. The binding constant and the binding sites were obtained by fluorescence quenching method .
    • Results : The studies found that pefloxacin mesylate does bind to these proteins, and the effects of pefloxacin mesylate on the conformations of bovine lactoferrin and human serum albumin were also analyzed .
  • Metal-Based Complexes

    • Field : Chemistry
    • Application : Pefloxacin mesylate has been used in the preparation of metal-based complexes with Mg (II), Ca (II), Zn (II), and Fe (III) metal ions .
    • Methods : These complexes were prepared at 60–70 °C in a neutral medium using a 5% NH3 solution at pH 7–8 with a 1:1 ratio .
    • Results : The complexes were characterized and screened in vitro against different gram-positive and gram-negative bacterial and fungal species. The antimicrobial profile of the Fe (III)-F1 complex indicated that it had remarkable inhibitory activity against all the tested bacterial and fungal species .
  • Treatment of Typhoid Fever

    • Field : Medicine
    • Application : Pefloxacin mesylate has been used in the treatment of typhoid fever .
    • Methods : In a prospective, randomized trial, patients with bacteriologically documented typhoid fever received either 400 mg pefloxacin b.i.d. or 160/800 mg cotrimoxazole b.i.d. for 14 days .
    • Results : All patients were cured without experiencing a relapse or becoming a salmonella carrier. Apyrexia and resolution of digestive and neurological symptoms were obtained in a significantly shorter time with pefloxacin than with cotrimoxazole .
  • Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application : Novel derivatives of pefloxacin hydrazone have been synthesized and evaluated for their antibacterial activity .
    • Methods : The derivatives were synthesized via condensation of various aldehydes and pefloxacin acid hydrazide using conventional as well as solvent-free microwave irradiation methods .
    • Results : The compounds exhibited promising broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, moderate antimycobacterial activity against Mycobacterium smegmatis, and moderate antifungal activity against Aspergillus clavatus and Candida albicans .
  • Anticancer Properties

    • Field : Oncology
    • Application : Some derivatives of pefloxacin have shown promising anticancer properties .
    • Methods : The cytotoxic assay of the title compounds was evaluated against human Pc-3 cancer cell lines .
    • Results : The compounds showed very good anticancer properties .
  • DNA Gyrase Inhibitor

    • Field : Biochemistry
    • Application : Pefloxacin derivatives have been studied for their potential as DNA gyrase inhibitors .
    • Methods : A molecular docking study was performed to explore the binding mode of the compounds and understand the key active site residues with Staphylococcus aureus DNA gyrase .
    • Results : The results of the docking studies were quite promising and manifested strong non-bonded interactions with DNA Gyrase .
  • Biosensor Technology

    • Field : Applied Mathematics and Nonlinear Sciences
    • Application : Pefloxacin mesylate has been used in biosensor technology, focusing on its application in drug detection through advanced quantitative analysis methods .
    • Methods : A rapid quantitative calibration model was developed using azure A, B, and C—metabolites of pefloxacin mesylate and methylene blue— demonstrated through surface-enhanced Raman spectroscopy .
    • Results : The findings highlight the superior accuracy of partial least squares (PLS) and probabilistic principal component analysis (PPCA) in predicting drug concentrations, with pefloxacin mesylate detection deviations maintained between 0.24%-0.98% and 0.35%-1.02%, respectively .
  • Synthesis of Novel Derivatives

    • Field : Medicinal Chemistry
    • Application : Novel derivatives of pefloxacin hydrazone have been synthesized .
    • Methods : The derivatives were synthesized via condensation of various aldehydes and pefloxacin acid hydrazide using conventional as well as solvent-free microwave irradiation methods .
    • Results : The synthesized compounds were evaluated for their biological activity .
  • Binding Interactions with Proteins

    • Field : Biochemistry
    • Application : Pefloxacin mesylate has been studied for its binding interactions with bovine lactoferrin and human serum albumin .
    • Methods : The binding was studied in dilute aqueous solution using fluorescence spectra and absorbance spectra. The binding constant K and the binding sites n were obtained by fluorescence quenching method .
    • Results : The studies found that pefloxacin mesylate does bind to these proteins, and the effects of pefloxacin mesylate on the conformations of bovine lactoferrin and human serum albumin were also analyzed .

Safety And Hazards

Pefloxacin mesylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQSBEDKMRHYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70458-92-3 (Parent)
Record name Pefloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956
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DSSTOX Substance ID

DTXSID8045935
Record name Pefloxacin mesylate
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Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pefloxacin mesylate

CAS RN

70458-95-6, 208265-92-3
Record name Pefloxacin mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70458-95-6
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Record name Pefloxacin mesylate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pefloxacin mesylate
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Record name Pefloxacin mesylate
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Record name 3-carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PEFLOXACIN MESYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
983
Citations
Y Sultana, M Aqil, A Ali - Acta pharmaceutica, 2005 - hrcak.srce.hr
… Pefloxacin mesylate is a flouroquinolone antibacterial drug … develop ocular inserts of pefloxacin mesylate and evaluate their … to prepare ocular inserts of pefloxacin mesylate (PM) and to …
Number of citations: 87 hrcak.srce.hr
K Basavaiah, CP HULLIKAL, CS BANKAVADI - Acta Pharmaceutica, 2007 - hrcak.srce.hr
A spectrophotometric method is described for assay of pefloxacin mesylate (PFM) in bulk drug and in tablets. The method is based on back extraction of the bromophenol blue dye at pH …
Number of citations: 14 hrcak.srce.hr
G Montay, Y Goueffon, F Roquet - Antimicrobial agents and …, 1984 - Am Soc Microbiol
… of the present study indicate extensive pefloxacin mesylate … , rats, and dogs to which pefloxacin mesylate was given orally … pharmacokinetic properties of pefloxacin mesylate are what …
Number of citations: 245 journals.asm.org
Y Sultana, M Aqil, A Ali - Drug Delivery, 2006 - Taylor & Francis
The purpose of our work was to develop an ophthalmic delivery system of a flouroquinolone antibiotic, pefloxacin mesylate, based on the concept of ion-activated in situ gelation. Gelrite…
Number of citations: 104 www.tandfonline.com
M Usman, MA Rashid, A Mansha, M Siddiq - Thermochimica Acta, 2013 - Elsevier
… In this paper we have discussed how antibiotic drug pefloxacin mesylate does behave in aqueous solution and how does it interact with anionic surfactant sodium dodecyl sulphate. Fig. …
Number of citations: 59 www.sciencedirect.com
X Rongqing, S Den, X Zhilin… - Chinese Journal of … - manu41.magtech.com.cn
… Aim Pefloxacin mesylate(PM) wasgiven oralyina single dose of400mgto 10 healthyadult … thatitwas of benefitto the therapy of deeptissueinfections, Key Words Pefloxacin mesylate …
Number of citations: 2 manu41.magtech.com.cn
J Fan, X Chen, Y Wang, C Fan, Z Shang - Journal of Zhejiang University …, 2006 - Springer
… In this work, the binding reactions between pefloxacin mesylate and bovine lactoferrin (BLf) … Another main goal of this work was to check the effect of pefloxacin mesylate on BLf and …
Number of citations: 31 link.springer.com
Y Sultana, M Aqil, A Ali, S Zafar - Pharmaceutical development and …, 2006 - Taylor & Francis
… an optimized formulation containing 0.18% of pefloxacin mesylate compared well with the 0.3% … as an in situ gelling vehicle to enhance the ocular bioavailability of pefloxacin mesylate. …
Number of citations: 76 www.tandfonline.com
TF Rose, R Ellis-Pegfer, J Collins… - Journal of Antimicrobial …, 1990 - academic.oup.com
… open non-comparative evaluation of oral pefloxacin mesylate. An initial loading dose of 800 … Pefloxacin mesylate is not optimal treatment for Gram-positive coccal peritonitis in patients …
Number of citations: 13 academic.oup.com
Y Sultana, MC Jha, A Ali, M Aqil - Journal of ocular pharmacology …, 2004 - liebertpub.com
… Pefloxacin mesylate (PM) is a flourinated quinolone, which … marketed eye drops of Pefloxacin mesylate in the treatment … The commercial eye drops of Pefloxacin mesylate contained 0.3…
Number of citations: 17 www.liebertpub.com

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